molecular formula C6H5BrN2O4S B14440061 4-Bromobenzene-1-diazonium hydrogen sulfate CAS No. 79481-74-6

4-Bromobenzene-1-diazonium hydrogen sulfate

Cat. No.: B14440061
CAS No.: 79481-74-6
M. Wt: 281.09 g/mol
InChI Key: YJSKSMHGLPYCBW-UHFFFAOYSA-M
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Description

4-Bromobenzene-1-diazonium hydrogen sulfate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is often used in organic synthesis due to its ability to undergo a variety of chemical reactions, making it a versatile intermediate in the preparation of other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromobenzene-1-diazonium hydrogen sulfate can be synthesized through the diazotization of 4-bromoaniline. The process involves the reaction of 4-bromoaniline with sodium nitrite (NaNO₂) in the presence of a strong acid such as sulfuric acid (H₂SO₄). The reaction is typically carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.

Mechanism of Action

The mechanism of action of 4-bromobenzene-1-diazonium hydrogen sulfate involves the formation of a highly reactive diazonium ion. This ion can undergo nucleophilic substitution reactions, where the diazonium group is replaced by a nucleophile. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen, which makes it a good leaving group .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzene-1-diazonium hydrogen sulfate
  • 4-Iodobenzene-1-diazonium hydrogen sulfate
  • 4-Nitrobenzene-1-diazonium hydrogen sulfate

Comparison

4-Bromobenzene-1-diazonium hydrogen sulfate is unique due to the presence of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its chloro and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

79481-74-6

Molecular Formula

C6H5BrN2O4S

Molecular Weight

281.09 g/mol

IUPAC Name

4-bromobenzenediazonium;hydrogen sulfate

InChI

InChI=1S/C6H4BrN2.H2O4S/c7-5-1-3-6(9-8)4-2-5;1-5(2,3)4/h1-4H;(H2,1,2,3,4)/q+1;/p-1

InChI Key

YJSKSMHGLPYCBW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1[N+]#N)Br.OS(=O)(=O)[O-]

Origin of Product

United States

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